molecular formula C12H18O3 B14503725 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 64322-24-3

3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B14503725
CAS No.: 64322-24-3
M. Wt: 210.27 g/mol
InChI Key: XYSKASULDYACKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is a member of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves multiple steps, including catalytic hydrogenation, oxidation, and intramolecular cyclization. One common synthetic route starts with the raw material 4-methoxycyclohexan-1-one, which undergoes a series of reactions including hydrolysis, esterification, acylation, and O-acylation . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyethyl and oxaspiro moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce various functional groups, further modifying the chemical properties of the compound .

Scientific Research Applications

3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology, it is studied for its potential as an insecticide, particularly against piercing-sucking insects like aphids and mites . In medicine, research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the formulation of agricultural products due to its efficacy and safety profile .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. As an insecticide, it acts as an ACC inhibitor, disrupting lipid biosynthesis in insects. This leads to the interruption of essential physiological processes, ultimately resulting in the death of the target pests. The compound is systemic, meaning it can be absorbed by plants and transported to various parts, providing comprehensive protection against pests .

Properties

CAS No.

64322-24-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C12H18O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h9,13H,3-7H2,1-2H3

InChI Key

XYSKASULDYACKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC12CCCCC2)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.